molecular formula C21H26N2O B5741702 4-ethyl-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide

4-ethyl-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide

Cat. No.: B5741702
M. Wt: 322.4 g/mol
InChI Key: JMLLGTPGHNKNSC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide typically involves the reaction of 4-methylpiperidine with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or distillation techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols; basic or neutral conditions.

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide is unique due to its specific structure, which combines the piperidine moiety with a benzamide group. This combination enhances its potential biological activities and makes it a valuable compound for scientific research and drug development .

Properties

IUPAC Name

4-ethyl-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-3-17-4-6-18(7-5-17)21(24)22-19-8-10-20(11-9-19)23-14-12-16(2)13-15-23/h4-11,16H,3,12-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLLGTPGHNKNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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